molecular formula C12H22FNO3 B1381417 tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate CAS No. 1781648-48-3

tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate

Cat. No.: B1381417
CAS No.: 1781648-48-3
M. Wt: 247.31 g/mol
InChI Key: JCKSSWBXPDHDQO-UHFFFAOYSA-N
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Description

Tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate is a chemical compound with the molecular formula C11H20FNO3. It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce primary alcohols .

Scientific Research Applications

Tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.

    tert-Butyl 4-chloro-5-(hydroxymethyl)azepane-1-carboxylate: A compound with a chloro group instead of a fluoro group.

Uniqueness

Tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The seven-membered azepane ring also imparts distinct structural and electronic properties compared to six-membered piperidine derivatives .

Properties

IUPAC Name

tert-butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FNO3/c1-12(2,3)17-11(16)14-6-4-9(8-15)10(13)5-7-14/h9-10,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKSSWBXPDHDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate
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tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate
Reactant of Route 6
tert-Butyl 4-fluoro-5-(hydroxymethyl)azepane-1-carboxylate

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